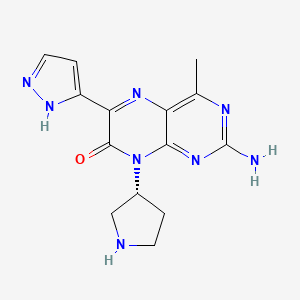
(R)-2-Amino-4-methyl-6-(1H-pyrazol-5-yl)-8-(pyrrolidin-3-yl)pteridin-7(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-4-methyl-6-(1H-pyrazol-5-yl)-8-(pyrrolidin-3-yl)pteridin-7(8H)-one is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-methyl-6-(1H-pyrazol-5-yl)-8-(pyrrolidin-3-yl)pteridin-7(8H)-one typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and pyrazoles, which undergo condensation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-Amino-4-methyl-6-(1H-pyrazol-5-yl)-8-(pyrrolidin-3-yl)pteridin-7(8H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with enzymes and proteins. Its ability to bind to specific biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its interactions with biological molecules might lead to the development of new treatments for diseases.
Industry
In the industrial sector, ®-2-Amino-4-methyl-6-(1H-pyrazol-5-yl)-8-(pyrrolidin-3-yl)pteridin-7(8H)-one might be used in the development of new materials with specific properties, such as catalysts or electronic materials.
Wirkmechanismus
The mechanism of action of ®-2-Amino-4-methyl-6-(1H-pyrazol-5-yl)-8-(pyrrolidin-3-yl)pteridin-7(8H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific biological pathways. Detailed studies using techniques like X-ray crystallography or NMR spectroscopy can elucidate the exact binding interactions and conformational changes involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pteridine: A basic structure similar to the compound , often used in the study of biological pigments.
Folic Acid: A pteridine derivative essential for DNA synthesis and repair.
Methotrexate: A pteridine-based drug used in cancer therapy.
Uniqueness
®-2-Amino-4-methyl-6-(1H-pyrazol-5-yl)-8-(pyrrolidin-3-yl)pteridin-7(8H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a pyrazole ring and a pyrrolidine ring within the pteridine framework makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C14H16N8O |
|---|---|
Molekulargewicht |
312.33 g/mol |
IUPAC-Name |
2-amino-4-methyl-6-(1H-pyrazol-5-yl)-8-[(3R)-pyrrolidin-3-yl]pteridin-7-one |
InChI |
InChI=1S/C14H16N8O/c1-7-10-12(20-14(15)18-7)22(8-2-4-16-6-8)13(23)11(19-10)9-3-5-17-21-9/h3,5,8,16H,2,4,6H2,1H3,(H,17,21)(H2,15,18,20)/t8-/m1/s1 |
InChI-Schlüssel |
FETPXTHMROMIGK-MRVPVSSYSA-N |
Isomerische SMILES |
CC1=C2C(=NC(=N1)N)N(C(=O)C(=N2)C3=CC=NN3)[C@@H]4CCNC4 |
Kanonische SMILES |
CC1=C2C(=NC(=N1)N)N(C(=O)C(=N2)C3=CC=NN3)C4CCNC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



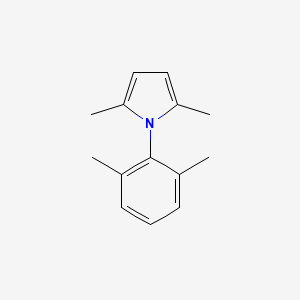
![2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14802630.png)

![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-iodobenzohydrazide](/img/structure/B14802640.png)
![1-tert-butyl 2-methyl 4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1,2-dicarboxylate](/img/structure/B14802643.png)
![2-{[(E)-(4-chlorophenyl)methylidene]amino}benzamide](/img/structure/B14802650.png)
![N-(4-{[4-({[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]carbamoyl}amino)phenyl]amino}quinazolin-6-Yl)-4-(Dimethylamino)butanamide](/img/structure/B14802662.png)
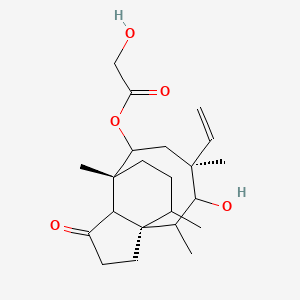
![ethyl 4-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}benzoate](/img/structure/B14802678.png)
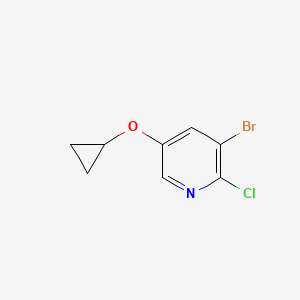

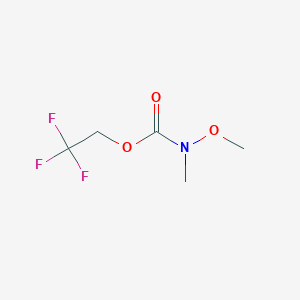
![(1R,3aR,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B14802699.png)
